molecular formula C20H17N3O4S B4182950 METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4182950
M. Wt: 395.4 g/mol
InChI Key: XKAPSEUMHSPVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(anilinocarbonyl)-2-(isonicotinoylamino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced via a nucleophilic substitution reaction, where aniline reacts with a carbonyl-containing intermediate.

    Attachment of the Isonicotinoylamino Group: The isonicotinoylamino group is typically introduced through an amide coupling reaction, using isonicotinic acid and a suitable coupling reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(anilinocarbonyl)-2-(isonicotinoylamino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Methyl 5-(anilinocarbonyl)-2-(isonicotinoylamino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(phenylcarbamoyl)-2-(pyridin-4-ylamino)-4-methyl-3-thiophenecarboxylate
  • Methyl 5-(benzoylamino)-2-(isonicotinoylamino)-4-methyl-3-thiophenecarboxylate

Uniqueness

Methyl 5-(anilinocarbonyl)-2-(isonicotinoylamino)-4-methyl-3-thiophenecarboxylate is unique due to the presence of both anilinocarbonyl and isonicotinoylamino groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-methyl-5-(phenylcarbamoyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-12-15(20(26)27-2)19(23-17(24)13-8-10-21-11-9-13)28-16(12)18(25)22-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAPSEUMHSPVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

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